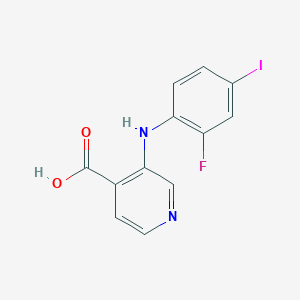
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
概要
説明
“3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid” is a chemical compound with the CAS Number: 885588-03-4 . It has a molecular weight of 358.11 and its IUPAC name is this compound . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with lithium hexamethyldisilazane in tetrahydrofuran at -65 to -55℃ for 0.5 h, followed by a reaction at 20℃ for 96 h . The final stage involves a reaction with hydrogen chloride in water .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8FIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.2 cm/s . It has a Log Po/w (iLOGP) of 1.87 and a water solubility Log S (ESOL) of -4.38 .科学的研究の応用
1. Use in Synthesis of Pyranopyrazoles
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid and related isonicotinic acids are utilized in the synthesis of complex organic compounds. For instance, isonicotinic acid has been used as a catalyst in the synthesis of pyranopyrazoles, which are significant in various pharmaceutical and chemical applications (Zolfigol et al., 2013).
2. Fluorescent Amino Acids for Biological Studies
Compounds like this compound contribute to the field of fluorescent amino acids, which are crucial in chemical biology. Fluorescent amino acids are used in designing fluorescent macromolecules for non-invasive cellular and organism studies, thereby enhancing our understanding of biological processes (Cheng et al., 2020).
3. Development of Antimicrobial Compounds
Isonicotinic acid derivatives, closely related to this compound, have been synthesized and evaluated for antimicrobial activities. These compounds play a significant role in the development of new antimicrobial agents, which is vital in addressing the growing concern of antibiotic resistance (Bayrak et al., 2009).
4. Application in Luminescence Studies
Isonicotinic acid derivatives are also prominent in luminescence research. They are used in the synthesis of coordination complexes with metals, demonstrating significant fluorescence properties. This application is essential in developing new materials for optical and electronic devices (Yuan & Liu, 2005).
5. Role in Separation and Characterization Techniques
These compounds assist in chromatographic techniques for the separation of amino acids, including their fluorinated derivatives. Such methods are critical in analytical chemistry and biological research for the precise separation and analysis of complex biological samples (Galushko et al., 1992).
6. In Prostate Cancer Imaging
Isonicotinic acid derivatives have been utilized in developing imaging agents for prostate cancer. These compounds bind to prostate-specific membrane antigen (PSMA) and have been used in PET imaging to detect PSMA-expressing tissues, enhancing prostate cancer diagnosis and treatment monitoring (Chen et al., 2011).
Safety and Hazards
This compound has several safety and hazard warnings. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.
作用機序
Mode of Action
It is known that the compound contains an isonicotinic acid moiety, which is a bioactive form of isoniazid , a well-known anti-tuberculosis drug. This suggests that the compound might interact with its targets in a similar manner to isoniazid.
Biochemical Pathways
Given its structural similarity to isoniazid, it might be involved in the inhibition of mycolic acid synthesis, a key component of the cell wall of mycobacterium tuberculosis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Based on its structural similarity to isoniazid, it might inhibit the synthesis of mycolic acid, leading to the death of mycobacterium tuberculosis .
生化学分析
Biochemical Properties
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 . This inhibition can affect the metabolism of other compounds and drugs, leading to potential drug-drug interactions. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . By affecting these pathways, this compound can alter cell function, potentially leading to changes in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability . In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and biotransformation . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
特性
IUPAC Name |
3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJUICFLVYDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730874 | |
| Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885588-03-4 | |
| Record name | 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885588034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Fluoro-4-iodoanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EQ329N80I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)
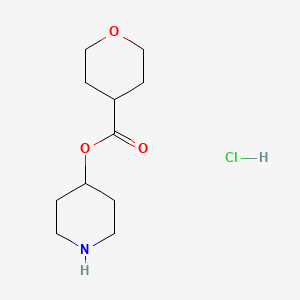
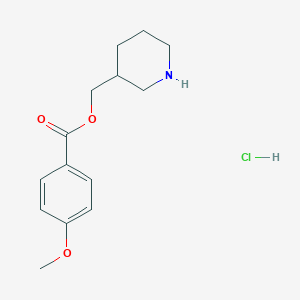
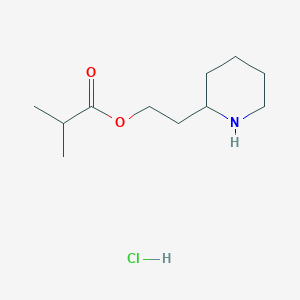



![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)

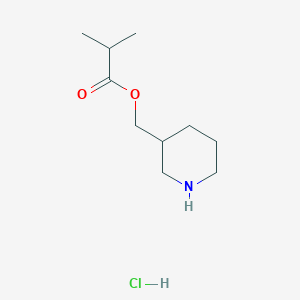

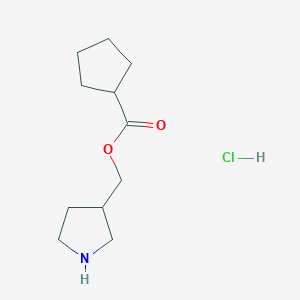

![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
